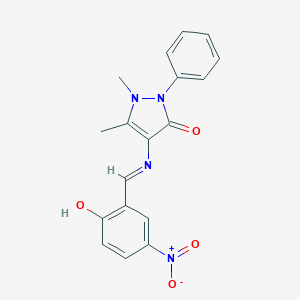
2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid is a heterocyclic compound that features a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid typically involves multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, and yield . One common synthetic route includes the reaction of thiazolidine derivatives with acetic acid under controlled conditions . Industrial production methods often employ nano-catalysis and other advanced techniques to ensure high efficiency and product quality .
Analyse Des Réactions Chimiques
2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified thiazolidine derivatives with enhanced biological activity .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it is used in industrial applications for the synthesis of other valuable organic compounds .
Mécanisme D'action
The mechanism of action of 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways . The thiazolidine ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it can inhibit the autophosphorylation of histidine kinase, which is involved in bacterial biofilm formation . This makes it a promising candidate for developing new antibacterial agents .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-(2-Imino-4-oxothiazolidin-5-yl)acetamido)acetic acid include other thiazolidine derivatives such as 2-(2-Imino-4-oxothiazolidin-5-yl)-N-phenyl-acetamide and (2-Imino-4-oxo-thiazolidin-5-yl)-acetic acid . These compounds share the thiazolidine ring structure but differ in their substituents, which can lead to variations in their biological activity and pharmacological properties . The unique combination of functional groups in this compound gives it distinct properties and makes it a valuable compound for research and development .
Propriétés
IUPAC Name |
2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4S/c8-7-10-6(14)3(15-7)1-4(11)9-2-5(12)13/h3H,1-2H2,(H,9,11)(H,12,13)(H2,8,10,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFXDAWDCWLXSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)N=C(S1)N)C(=O)NCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Benzyl-3-methyl-1-{[2-(morpholin-4-yl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362305.png)





![2-{2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol](/img/structure/B362332.png)


![(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B362340.png)


![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)

